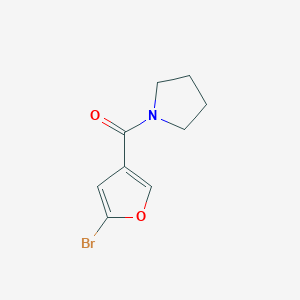![molecular formula C14H19NOS B7475255 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a high affinity for the CB1 and CB2 receptors found in the endocannabinoid system, which plays a critical role in regulating a variety of physiological processes.
Applications De Recherche Scientifique
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been shown to have potential applications in the treatment of anxiety, depression, and addiction. Additionally, 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.
Mécanisme D'action
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone acts as a full agonist of the CB1 and CB2 receptors found in the endocannabinoid system. These receptors are involved in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been shown to have a variety of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to have anxiolytic and antidepressant effects, as well as potential applications in addiction treatment. Additionally, 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone in laboratory experiments is its high affinity for the CB1 and CB2 receptors, making it a potent and effective tool for studying the endocannabinoid system. However, one limitation of using 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is its potential to cause adverse effects, such as sedation and hypothermia, which can complicate experimental results.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone, including further studies on its potential therapeutic applications, as well as studies on its potential adverse effects. Additionally, there is a need for further research on the optimal dosage and administration of 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone for different applications. Finally, there is a need for research on the potential interactions between 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone and other drugs, as well as its potential for abuse and addiction.
Méthodes De Synthèse
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is typically synthesized through a multi-step process that involves the condensation of 2-cyclopentylacetic acid with 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylic acid, followed by reduction and cyclization. This process yields a pure form of 2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone that can be used in laboratory experiments.
Propriétés
IUPAC Name |
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(9-11-3-1-2-4-11)15-7-5-13-12(10-15)6-8-17-13/h6,8,11H,1-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNOPRZNMRVODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)


![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
